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Compound of Interest

Compound Name: methyl 2-cyclohexylacetate

Cat. No.: B083980

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
methyl 2-cyclohexylacetate, a versatile organic compound with applications in various
chemical syntheses. This document presents a summary of its mass spectrometry, infrared
spectroscopy, and nuclear magnetic resonance spectroscopy data, alongside detailed
experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl 2-cyclohexylacetate.

Mass Spectrometry (GC-MS)

The mass spectrum of methyl 2-cyclohexylacetate obtained via gas chromatography-mass
spectrometry (GC-MS) with electron ionization (EI) shows characteristic fragmentation patterns.
Below are the prominent peaks from two documented experiments.

Table 1: Mass Spectrometry Data (JP008957)[1]
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Mass-to-Charge Ratio (m/z) Relative Intensity (%)
43 99.99
81 45.00
68 25.70
55 25.40
41 23.00

Table 2: Mass Spectrometry Data (JPO09305)[1]

Mass-to-Charge Ratio (m/z) Relative Intensity (%)
96 99.99
81 49.10
43 30.40
68 21.50
67 16.00

Infrared (IR) Spectroscopy

The infrared spectrum of methyl 2-cyclohexylacetate exhibits characteristic absorption bands
corresponding to its functional groups. The data presented below is representative for a
cycloalkyl acetate.

Table 3: Infrared (IR) Spectroscopy Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylcyclohexyl-acetate
https://www.benchchem.com/product/b083980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Assignment

~2930 C-H stretch (cyclohexyl)
~2860 C-H stretch (cyclohexyl)
~1740 C=0 stretch (ester)
~1240 C-O stretch (ester)
~1040 C-O stretch (ester)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for methyl 2-cyclohexylacetate is not readily available in the
public domain. The following tables provide predicted chemical shifts and typical coupling
constants based on the analysis of structurally similar compounds.

Table 4: Predicted *H NMR Data (CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.7-4.9 m 1H CH-O
~2.03 S 3H O=C-CHs
~1.0-2.0 m 11H Cyclohexyl protons
~0.9 d 3H CHs

Table 5: Predicted 13C NMR Data (CDCIs)
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Chemical Shift (6, ppm) Assignment

~170 C=0 (ester)

~75 CH-O

~51 O-CHs

~20-40 Cyclohexyl carbons
~15 CHs

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of methyl 2-cyclohexylacetate (approximately 5-10 mg) is
dissolved in a deuterated solvent (e.g., 0.6 mL of CDCI3) in a standard 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance Ill HD 400 MHz or

similar, equipped with a 5 mm broadband probe is used.

e 1H NMR Acquisition:

o The spectrometer is tuned and matched to the *H frequency.

o The magnetic field is shimmed to achieve optimal homogeneity.

o A standard single-pulse experiment is performed with a 90° pulse width.

o Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds between

scans.

o The chemical shifts are referenced to the residual solvent peak (e.g., CHCIs at 7.26 ppm).

e 13C NMR Acquisition:

o The spectrometer is tuned and matched to the 3C frequency.

© 2025 BenchChem. All rights reserved.

4/8 Tech Support


https://www.benchchem.com/product/b083980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o A proton-decoupled 3C NMR spectrum is acquired using a standard pulse program (e.g.,
zgpg30).

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.

o The chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat methyl 2-cyclohexylacetate liquid is placed between
two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin
capillary film.

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer
Spectrum Two or similar, is used.

o Data Acquisition:

[e]

A background spectrum of the clean salt plates is collected.

o

The sample "sandwich" is placed in the sample holder.

[¢]

The infrared spectrum is recorded, typically in the range of 4000-400 cm™1.

o

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

[e]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC) for separation from any impurities. A dilute solution of methyl 2-
cyclohexylacetate in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected
into the GC.
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e Instrumentation: A GC-MS system, such as an Agilent 7890B GC coupled to a 5977A MSD,
is used.

« lonization: Electron ionization (El) is employed, with a standard electron energy of 70 eV.
¢ Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer.

o Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as
a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like methyl 2-cyclohexylacetate.
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Workflow for Spectroscopic Analysis of Methyl 2-Cyclohexylacetate
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-Methylcyclohexyl acetate | CO9H1602 | CID 98345 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-Cyclohexylacetate:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083980#methyl-2-cyclohexylacetate-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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